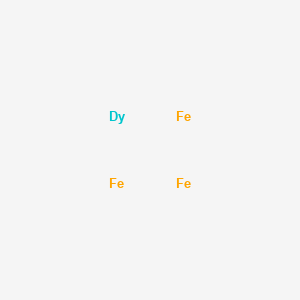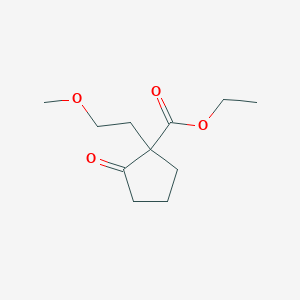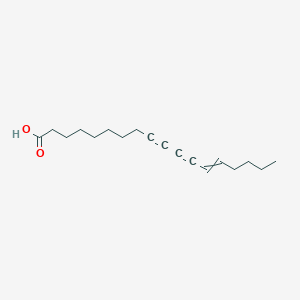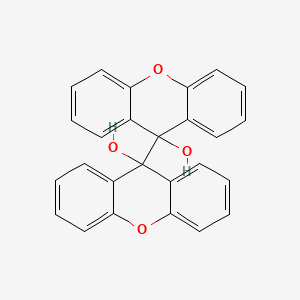
Dysprosium;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium-iron compounds are a class of materials that combine the rare-earth element dysprosium with iron. Dysprosium, symbolized as Dy, is a lanthanide with atomic number 66. It is known for its high magnetic susceptibility and thermal neutron absorption cross-section. When combined with iron, these compounds exhibit unique magnetic and structural properties, making them valuable in various high-tech applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dysprosium-iron compounds can be synthesized through several methods. One common approach is the reduction diffusion method, where dysprosium oxide (Dy₂O₃) is reduced using calcium in the presence of iron to form the alloy powder . Another method involves electrolytic production in fluoride-based electrolytes, where rare earth oxides are dissolved and reduced to form the desired alloy .
Industrial Production Methods
Industrial production of dysprosium-iron alloys typically involves the use of molten fluoride-based electrolytes. The process includes dissolving dysprosium oxide in a mixture of dysprosium fluoride (DyF₃) and lithium fluoride (LiF) at high temperatures (around 1050°C). The electrolytic cell setup uses graphite anodes and inert or consumable cathodes to deposit the alloy in liquid form .
Chemical Reactions Analysis
Types of Reactions
Dysprosium-iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Dysprosium reacts with water to form dysprosium hydroxide and hydrogen gas. It also reacts with dilute acids to produce dysprosium salts and hydrogen gas .
Common Reagents and Conditions
Common reagents used in reactions with dysprosium-iron compounds include dilute acids like hydrochloric acid and sulfuric acid. These reactions typically occur at elevated temperatures to facilitate the formation of dysprosium salts and hydrogen gas .
Major Products Formed
The major products formed from these reactions include dysprosium hydroxide, dysprosium chloride, and dysprosium sulfate. These compounds are often used in various applications due to their unique properties .
Scientific Research Applications
Dysprosium-iron compounds have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dysprosium-iron compounds is primarily based on their magnetic properties. Dysprosium’s high magnetic susceptibility allows it to interact strongly with magnetic fields, making it useful in applications like MRI and data storage. The molecular targets and pathways involved include the alignment of magnetic domains and the interaction with external magnetic fields to produce desired effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dysprosium-iron include other rare-earth iron alloys such as terbium-iron and holmium-iron. These compounds also exhibit unique magnetic properties and are used in similar applications .
Uniqueness
Dysprosium-iron compounds are unique due to dysprosium’s high thermal neutron absorption cross-section and magnetic susceptibility. This makes them particularly valuable in applications requiring strong magnetic interactions and radiation shielding .
Conclusion
Dysprosium-iron compounds are a fascinating class of materials with a wide range of applications in science and industry Their unique properties, including high magnetic susceptibility and thermal neutron absorption, make them invaluable in fields such as chemistry, biology, medicine, and industry
Properties
CAS No. |
12517-72-5 |
|---|---|
Molecular Formula |
DyFe3 |
Molecular Weight |
330.03 g/mol |
IUPAC Name |
dysprosium;iron |
InChI |
InChI=1S/Dy.3Fe |
InChI Key |
VEMNCLIWMNDOTF-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Fe].[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14725358.png)




![(1S,2R,7S,10R,11S,14S)-7-hydroxy-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-4,15,17,19,21,23-hexaene-23-carboxylic acid](/img/structure/B14725385.png)
